molecular formula C19H14N2O3 B4980507 1-(3-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one

1-(3-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one

Cat. No.: B4980507
M. Wt: 318.3 g/mol
InChI Key: OULQVGXMYCRFAL-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is a polycyclic heteroaromatic compound featuring a benzo[f]quinolin-3(2H)-one core substituted with a 3-nitrophenyl group at the 1-position.

Properties

IUPAC Name

1-(3-nitrophenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3/c22-18-11-16(13-5-3-6-14(10-13)21(23)24)19-15-7-2-1-4-12(15)8-9-17(19)20-18/h1-10,16H,11H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULQVGXMYCRFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C=CC3=CC=CC=C32)NC1=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the nitration of a suitable phenyl derivative, followed by cyclization with a quinoline precursor. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

1-(3-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The nitrophenyl group can participate in electron transfer reactions, while the quinoline core can intercalate with DNA, affecting cellular processes .

Comparison with Similar Compounds

Key Observations :

  • Ethoxy and hydroxy groups (as in CAS 521079-91-4) improve solubility in polar solvents due to hydrogen bonding .

Key Observations :

  • The target compound’s nitro group may lower synthetic yields compared to non-electron-withdrawing substituents due to steric hindrance or side reactions during cyclization.
  • Catalytic methods (e.g., palladium-based systems) show higher efficiency for related amide-fused heterocycles .

Spectroscopic and Physicochemical Properties

NMR Chemical Shifts (¹H and ¹³C)

Compound Name ¹H NMR (δ ppm) ¹³C NMR (δ ppm)
1,4-Dihydrobenzo[f]quinolin-3(2H)-one (2l) 2.90–2.47 (m, 2H), 3.48 (s, 3H) Not explicitly reported
7-(Trifluoromethyl)-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one (2d) 4.62 (s, 2H), 7.24–7.31 (m, 3H) 70.1, 123.9 (q), 171.6
Target Compound (Predicted) ~8.0–8.5 (aromatic H near -NO₂) ~150 (C-NO₂), ~170 (C=O)

Key Observations :

  • The nitro group is expected to deshield adjacent protons, shifting aromatic ¹H NMR signals upfield .
  • The carbonyl (C=O) resonance in ¹³C NMR is consistent across analogs (~170 ppm) .

Biological Activity

1-(3-Nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological effects, including anticancer, antimicrobial, and cardioprotective properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H14N2O3, with a molecular weight of 318.33 g/mol. The structure features a fused ring system that enhances its biological activity.

Structural Characteristics

PropertyValue
Molecular FormulaC19H14N2O3
Molecular Weight318.33 g/mol
InChI KeyOULQVGXMYCRFAL-UHFFFAOYSA-N
SpectraBase IDIY1SpeJne90

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit cancer cell proliferation through various mechanisms, including modulation of key signaling pathways.

Case Study: Doxorubicin-Induced Cardiotoxicity Model

In a study evaluating its cardioprotective effects against doxorubicin-induced cardiotoxicity in H9c2 cardiomyocytes, certain derivatives of this compound demonstrated enhanced cell viability and reduced oxidative stress. The best-performing derivatives maintained cell viability rates above 80% when co-treated with doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal pathogens. Its structure allows it to interact with microbial targets effectively.

Cardioprotective Effects

The cardioprotective properties are particularly noteworthy. Derivatives of this compound have been found to mitigate the cardiotoxic effects associated with chemotherapy agents like doxorubicin. The mechanism involves antioxidant activity and inhibition of apoptosis in cardiomyocytes.

Inhibition of Key Enzymes

The compound has shown activity against multiple targets such as:

  • CK2 (Casein Kinase II)
  • XIAP (X-linked Inhibitor of Apoptosis Protein)
  • α-glucosidase
  • B-RAF (B-Raf proto-oncogene)
  • PKC (Protein Kinase C)

These interactions suggest a multifaceted approach to its biological activity, making it a candidate for further medicinal chemistry explorations .

Data Table: Biological Activity Summary

Activity TypeTarget/EffectReference
AnticancerInhibition of cancer cell proliferation
AntimicrobialActivity against bacterial and fungal pathogens
CardioprotectiveProtection against doxorubicin-induced toxicity
Enzyme InhibitionCK2, XIAP, α-glucosidase, B-RAF, PKC

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